molecular formula C19H20O10 B13791610 alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate) CAS No. 85514-01-8

alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate)

Cat. No.: B13791610
CAS No.: 85514-01-8
M. Wt: 408.4 g/mol
InChI Key: JXVLBOFIPHDJPS-WIMVFMHDSA-N
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Description

Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) is a complex organic compound that combines a glucopyranose sugar moiety with a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) typically involves the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Glycosylation: The glucopyranose moiety can be attached to the biphenyl structure through a glycosylation reaction using a glycosyl donor and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) involves its interaction with specific molecular targets and pathways. The glucopyranose moiety may interact with carbohydrate-binding proteins, while the biphenyl structure may interact with hydrophobic regions of biomolecules. These interactions can modulate various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate): Similar structure but different stereochemistry.

    Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-4-carboxylate): Similar structure but different position of the carboxylate group.

Uniqueness

Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) is unique due to its specific combination of a glucopyranose moiety and a biphenyl structure with hydroxyl and carboxylate groups. This unique structure may confer specific biological and chemical properties that are not present in similar compounds.

Properties

CAS No.

85514-01-8

Molecular Formula

C19H20O10

Molecular Weight

408.4 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate

InChI

InChI=1S/C19H20O10/c20-7-13-15(24)16(25)17(26)19(28-13)29-18(27)14-11(5-10(22)6-12(14)23)8-2-1-3-9(21)4-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1

InChI Key

JXVLBOFIPHDJPS-WIMVFMHDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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